molecular formula C24H19N3O3 B6541478 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1058484-99-3

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B6541478
CAS RN: 1058484-99-3
M. Wt: 397.4 g/mol
InChI Key: RYGWAPNRRCZTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide, also known as 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide, is a novel small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This molecule has been studied for its potential therapeutic applications in a variety of diseases, including cancer, metabolic disorders, and inflammatory diseases. Furthermore, this molecule has been studied for its potential to inhibit the growth of certain bacteria and fungi.

Scientific Research Applications

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases. It has been studied for its potential to inhibit the growth of certain bacteria and fungi, and has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Furthermore, it has been studied for its potential to inhibit the growth of certain cancer cells, and has been found to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells and human colon cancer cells. Additionally, it has been studied for its potential to inhibit the growth of certain metabolic disorders, and has been found to be effective against a range of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease.

Mechanism of Action

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the synthesis of pyrimidines, which are important building blocks for DNA and RNA. By inhibiting DHODH, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide prevents the synthesis of pyrimidines, which in turn inhibits the growth of cells.
Biochemical and Physiological Effects
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Additionally, it has been found to inhibit the growth of certain cancer cells, and has been found to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells and human colon cancer cells. Furthermore, it has been found to inhibit the growth of certain metabolic disorders, and has been found to be effective against a range of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

The use of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide in laboratory experiments has several advantages and limitations. One advantage is that it is a highly potent inhibitor of DHODH, which makes it a useful tool for studying the enzyme and its role in various diseases. Additionally, it is a relatively small molecule, which makes it easy to synthesize and handle in the laboratory. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide. One potential direction is the development of new formulations of the molecule that are more water-soluble, which would make it easier to use in laboratory experiments. Additionally, further research could be done to explore the potential of the molecule to inhibit the growth of other bacteria and fungi, as well as other cancer cell lines. Furthermore, further research could be done to explore the potential of the molecule to inhibit the growth of other metabolic disorders. Finally, further research could be done to explore the potential of the molecule to be used as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide can be achieved through a three-step synthesis process. The first step involves the reaction of 4-phenoxybenzaldehyde with anhydrous ammonia to produce 4-phenoxybenzylamine. The second step involves the reaction of 4-phenoxybenzylamine with ethyl acetoacetate to produce 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide. The third step involves the reaction of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide with p-toluenesulfonic acid to produce the final product.

properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c28-23(16-27-17-25-22(15-24(27)29)18-7-3-1-4-8-18)26-19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-15,17H,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGWAPNRRCZTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.